REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:15]([O:17][C:18](=[O:21])[C:19]#[CH:20])[CH3:16]>[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I.C1COCC1>[CH2:15]([O:17][C:18](=[O:21])[C:19]#[C:20][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH3:16] |f:1.2.3,5.6.7|
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Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)I
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Name
|
bis(triphenylphosphine) palladium(II) chloride
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Quantity
|
7.57 g
|
Type
|
catalyst
|
Smiles
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[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
copper(I) iodide
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Quantity
|
4.19 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
cesium carbonate
|
Quantity
|
355.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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111.3 mL
|
Type
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reactant
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Smiles
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C(C)OC(C#C)=O
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Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(C#C)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
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Type
|
CUSTOM
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Details
|
the reaction mixture was stirred overnight at 35° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the reaction was stirred for another 3 h at 35° C
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
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Type
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STIRRING
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Details
|
The resulting suspension was stirred at 40° C. for 1 h
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
filtered over celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
FILTRATION
|
Details
|
the product purified by silica gel filtration (toluene/heptane 1:2)
|
Type
|
CUSTOM
|
Details
|
to yield 72.6 g (61%) of Va as a light yellow solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C#CC1=CC=C(C=C1)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |